molecular formula C14H10ClF2NO B5342103 2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide

2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide

Cat. No. B5342103
M. Wt: 281.68 g/mol
InChI Key: IIFZTRXQEVFLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide (CFB) is an organic compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 121-123 °C. CFB is an important compound in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis. It has also been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying their functions. However, one limitation is that it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

There are several potential future directions for research on 2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide. One area of interest is the development of new drugs based on its antitumor and anti-inflammatory properties. Another area of interest is the study of its potential use in the treatment of other conditions such as neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide can be achieved through several methods, including nucleophilic substitution, amide formation, and reduction. One common method involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 2-fluorobenzylamine in the presence of a base such as triethylamine. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-fluorobenzyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO/c15-12-7-10(16)5-6-11(12)14(19)18-8-9-3-1-2-4-13(9)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFZTRXQEVFLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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